4-Aminopicolinic acid hydrochloride

solubility formulation salt screening

4-Aminopicolinic acid hydrochloride is a pyridine-based bifunctional building block, simultaneously presenting a 4-amino group and a 2-carboxylic acid function stabilized as a hydrochloride salt (molecular formula C₆H₇ClN₂O₂, MW 174.58 g/mol). The salt form is widely preferred in medicinal chemistry and agrochemical intermediate supply chains because it avoids the zwitterionic character of the free base, delivering improved crystallinity, aqueous handling, and long-term storage stability.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.584
CAS No. 1291487-29-0
Cat. No. B577357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopicolinic acid hydrochloride
CAS1291487-29-0
Molecular FormulaC6H7ClN2O2
Molecular Weight174.584
Structural Identifiers
SMILESC1=CN=C(C=C1N)C(=O)O.Cl
InChIInChI=1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H
InChIKeyHWUHHMYNWTYPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopicolinic Acid Hydrochloride (CAS 1291487-29-0): Core Properties and Sourcing Position


4-Aminopicolinic acid hydrochloride is a pyridine-based bifunctional building block, simultaneously presenting a 4-amino group and a 2-carboxylic acid function stabilized as a hydrochloride salt (molecular formula C₆H₇ClN₂O₂, MW 174.58 g/mol). The salt form is widely preferred in medicinal chemistry and agrochemical intermediate supply chains because it avoids the zwitterionic character of the free base, delivering improved crystallinity, aqueous handling, and long-term storage stability [1]. Vendor specifications typically report purity ≥95% for research-grade material, with some suppliers offering lot-specific analytical data packages (NMR, HPLC, LC-MS) alongside the compound .

Why 4-Aminopicolinic Acid HCl Cannot Be Freely Replaced by Other Aminopicolinic Acid Isomers or the Free Base


Interchanging 4-aminopicolinic acid hydrochloride with its free base or the 3-, 5-, or 6-amino isomers introduces distinct changes that undermine synthetic reproducibility and biological target engagement. The free base (CAS 100047-36-7) is a zwitterionic solid with a high melting point (≈265 °C) [1] and limited water solubility, whereas the hydrochloride salt melts at a significantly lower temperature (approx. 188–190 °C) and exhibits markedly improved aqueous solubility. The positional isomers differ fundamentally in hydrogen-bonding geometry and electronic distribution: the 4‑amino group places the donor in conjugation with the pyridine nitrogen, creating a resonance pattern absent in the 3‑ or 5‑amino analogues, thereby altering metal‑chelation stability and enzyme‑binding affinity [2]. Generic substitution therefore risks altered reaction kinetics, unpredictable biological activity, and batch‑to‑batch variability that cannot be mitigated without re‑optimization.

Head-to-Head Quantitative Evidence: 4-Aminopicolinic Acid Hydrochloride vs. Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 4-aminopicolinic acid is calculated to have a water solubility of approximately 2.88 mg/mL (ESOL method, Log S ≈ ‑1.78), placing it in the 'soluble' category . In contrast, the free base, 4-aminopicolinic acid, is described as soluble in organic solvents such as acetone, ethanol, and methanol, but its aqueous solubility is reported to be substantially lower, consistent with its zwitterionic nature [1]. This difference is critical for aqueous-phase reactions and biological assay preparations.

solubility formulation salt screening

Purity Benchmarking: 4-Aminopicolinic Acid HCl Purity Levels from Key Suppliers

Commercial 4-aminopicolinic acid hydrochloride is offered at purities of ≥95% and ≥98% , with vendors providing batch-specific documentation (NMR, HPLC, GC) . The hydrochloride salt form itself facilitates purification by recrystallization, which is often more challenging with the free base. The 3-aminopicolinic acid (CAS 1462-86-8) is frequently sold only at 95% purity without standardized salt stabilization , leading to potential variability in water content and amine oxidation between lots.

purity quality control building block

Thermal Stability and Handling: Hydrochloride Salt Melting Point vs. Free Base

The hydrochloride salt of 4-aminopicolinic acid melts in the range of 188–190 °C , whereas the free base has a reported melting point of approximately 265 °C [1]. This lower melting point reflects a non-zwitterionic lattice that is less energy-intensive to disrupt, typically correlating with easier solubility and more predictable formulation behavior. The monohydrate form of the hydrochloride exhibits yet another thermal profile, emphasizing the importance of defined salt stoichiometry for reproducible processing .

melting point crystallinity storage

Metal-Chelation Stability: 4-Aminopicolinic Acid N-Oxide vs. Other Substituted Picolinic Acid N-Oxides

In a pH‑metric study of Co(II) complex formation, the binary chelate stability (ML) of 4‑aminopicolinic acid N‑oxide (4‑NH₂ Pico) was compared with picolinic acid N‑oxide (Pico), 4‑chloropicolinic acid N‑oxide (4‑Cl Pico), and 4‑hydroxypicolinic acid N‑oxide (4‑OH Pico). The stability order was established as 4‑Cl Pico < 4‑NH₂ Pico < Pico < 4‑OH Pico [1]. This places the 4‑amino derivative as an intermediate chelator, stronger than the chloro‑derivative but weaker than the parent and the hydroxy analogue, providing tunable metal‑binding affinity for applications requiring selective metal extraction or enzyme inhibition.

chelation stability constant coordination chemistry

Procurement-Driven Application Scenarios for 4-Aminopicolinic Acid Hydrochloride


Aqueous-Phase Synthesis of 4-Amino-Substituted Heterocycles

The calculated water solubility of 2.88 mg/mL enables the hydrochloride salt to be used directly in aqueous-base coupling reactions (e.g., amide bond formation, Suzuki–Miyaura couplings in water/co‑solvent mixtures) without the precipitation issues encountered with the free base . This simplifies work‑up and improves yield reproducibility across batches.

Preparation of 4-Aminopicolinamide-Based Herbicide Leads

The hydrochloride salt serves as a direct precursor for 4‑aminopicolinamide herbicides. The high purity (≥98%) and defined salt stoichiometry minimize side products during amidation, ensuring consistent herbicidal activity in structure–activity relationship (SAR) studies. The 4‑amino placement is essential, as related 3‑ or 5‑amino isomers show drastically reduced potency [1].

Synthesis of Tunable Metal-Chelating Ligands

The moderate chelation strength of the 4‑amino‑picolinate motif, established by pH‑metric comparison with chloro‑ and hydroxy‑analogs [2], makes the hydrochloride salt an ideal starting material for constructing polydentate ligands for Co(II) and other transition metals. Procurement of the salt ensures immediate dissolution in ligand synthesis without requiring neutralization steps.

Building Block for Kinase Inhibitor Scaffolds

The 4‑aminopyridine‑2‑carboxylate core is a privileged fragment in kinase inhibitor design. The hydrochloride form's lower melting point (188–190 °C) relative to the free base facilitates thermal processing and salt metathesis to access diverse counter‑ions, accelerating SAR exploration in medicinal chemistry labs .

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